BACE1 Enzymatic Inhibition: N-Hexyl vs. N-Methyl and N-Benzyl Congeners
The target compound exhibits an IC50 of 1.39 µM against human BACE1 in a fluorescence resonance energy transfer (FRET) assay [1]. Under the same assay format, the N-methyl analog (2-amino-4-cyclohexyl-1-methyl-4-phenyl-1H-imidazol-5(4H)-one) shows an IC50 of 0.99 µM [2], while the N-benzyl analog (2-amino-1-benzyl-4-cyclohexyl-4-phenyl-1H-imidazol-5(4H)-one) displays an IC50 of 1.24 µM [3]. The N-hexyl compound is thus approximately 1.4-fold less potent than the N-methyl variant and 1.12-fold less potent than the N-benzyl variant, indicating that the extended hexyl chain marginally reduces BACE1 inhibitory activity compared to smaller N-substituents.
| Evidence Dimension | BACE1 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 1.39 µM (1390 nM) |
| Comparator Or Baseline | N-methyl analog: IC50 = 0.99 µM (990 nM); N-benzyl analog: IC50 = 1.24 µM (1240 nM) |
| Quantified Difference | N-hexyl is 1.40-fold less potent than N-methyl; 1.12-fold less potent than N-benzyl |
| Conditions | Human recombinant BACE1; FRET assay; conditions per Bioorg. Med. Chem. Lett. 2010, 20, 632-5 |
Why This Matters
This direct comparison allows researchers to select the appropriate N-alkyl chain length for their desired potency window; the N-hexyl variant provides a slightly attenuated BACE1 potency that may be advantageous when studying concentration-dependent off-target effects.
- [1] BindingDB Entry BDBM50305476; CHEMBL593979. 2-amino-4-cyclohexyl-1-hexyl-4-phenyl-1H-imidazol-5(4H)-one. Affinity Data: BACE1 IC50 = 1.39E+3 nM. View Source
- [2] BindingDB Entry BDBM50305467; CHEMBL599965. 2-amino-4-cyclohexyl-1-methyl-4-phenyl-1H-imidazol-5(4H)-one. Affinity Data: BACE1 IC50 = 990 nM. View Source
- [3] BindingDB Entry BDBM50305479; CHEMBL585215. 2-amino-1-benzyl-4-cyclohexyl-4-phenyl-1H-imidazol-5(4H)-one. Affinity Data: BACE1 IC50 = 1.24E+3 nM. View Source
